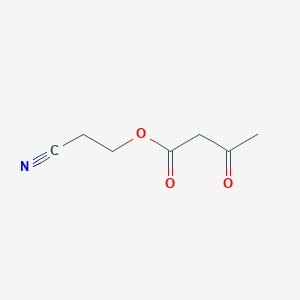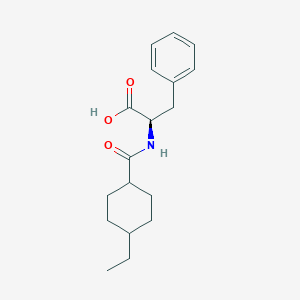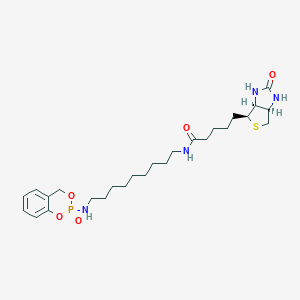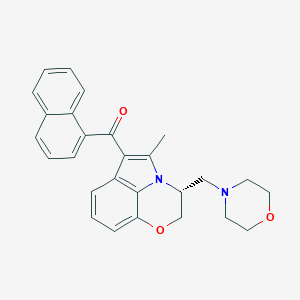
Win 55212-2
Übersicht
Beschreibung
WIN 55212-2, also known as ®-(+)-WIN 55212, is a synthetic cannabinoid receptor agonist. It is a member of the aminoalkylindole class of compounds and is known for its high affinity for cannabinoid receptors CB1 and CB2. This compound has been extensively studied for its potential therapeutic effects, including its analgesic and anti-inflammatory properties .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von WIN 55212-2 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Basen und organischen Lösungsmitteln unter kontrollierten Temperaturen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft fortschrittliche Reinigungstechniken wie Chromatographie und Rekristallisation, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
WIN 55212-2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von oxidierten Derivaten führen, die unterschiedliche pharmakologische Eigenschaften aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern und möglicherweise seine Aktivität verändern.
Substitution: Substitutionsreaktionen, insbesondere an den Indol- oder Naphthoyl-Moietäten, können eine Reihe von Analoga mit unterschiedlichen Affinitäten zu Cannabinoid-Rezeptoren hervorbringen
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel Analoga von this compound mit modifizierten pharmakologischen Profilen. Diese Analoga sind wertvoll für die Untersuchung von Struktur-Wirkungs-Beziehungen und die Entwicklung neuer Therapeutika .
Wissenschaftliche Forschungsanwendungen
WIN 55212-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung für die Untersuchung von Cannabinoid-Rezeptor-Interaktionen und die Entwicklung neuer synthetischer Cannabinoide verwendet.
Biologie: this compound wird in der Forschung zum Endocannabinoid-System eingesetzt, einschließlich seiner Rolle bei der Schmerzmodulation, der Appetitregulierung und dem Neuroprotektion.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei Erkrankungen wie chronischen Schmerzen, Entzündungen und neurodegenerativen Erkrankungen untersucht.
Industrie: This compound wird bei der Entwicklung neuer Pharmazeutika und als Werkzeug zur Untersuchung der Cannabinoid-Rezeptor-Pharmakologie verwendet .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an Cannabinoid-Rezeptoren CB1 und CB2 bindet und diese aktiviert. Diese Aktivierung führt zur Modulation verschiedener Signalwege, einschließlich der Hemmung der Adenylatcyclase, der Aktivierung von mitogenaktivierten Proteinkinasen (MAPKs) und der Regulierung von Ionenkanälen. Diese molekularen Zielstrukturen und Signalwege sind an den analgetischen, entzündungshemmenden und neuroprotektiven Wirkungen der Verbindung beteiligt .
Wirkmechanismus
WIN 55212-2 exerts its effects by binding to and activating cannabinoid receptors CB1 and CB2. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and regulation of ion channels. These molecular targets and pathways are involved in the compound’s analgesic, anti-inflammatory, and neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- WIN 48,098 (Pravadolin)
- WIN 54,461 (6-Bromopravadolin)
- WIN 55,225 (JWH-200)
- WIN 56,098
Einzigartigkeit
WIN 55212-2 ist unter diesen Verbindungen einzigartig aufgrund seiner hohen Affinität und Selektivität für sowohl CB1- als auch CB2-Rezeptoren. Es zeigt auch eine duale modulierende Funktion und blockiert selektiv G-Protein-gekoppelte, nach innen gerichtete Gleichrichter-Kaliumkanäle (GIRK1/2), ein Merkmal, das bei anderen typischen Cannabinoiden nicht beschrieben wurde .
Eigenschaften
IUPAC Name |
[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVHOQAKMCMIIM-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894849 | |
| Record name | WIN 55,212-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131543-22-1 | |
| Record name | Win 55212-2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131543-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Win 55212-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131543221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WIN 55212-2 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | WIN 55,212-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WIN-55212-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H31GI9502 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





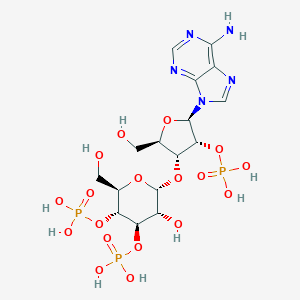

![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)


